

Application Note & Protocol Guide: Synthesis and Functionalization of Fullerene C70 Derivatives

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Compound of Interest

Compound Name: (5,6)-Fullerene-C70; Fullerene C70

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Abstract

This comprehensive guide details the synthesis and functionalization of fullerene C70 derivatives. Fullerene C70, with its unique ellipsoidal structure and rich electronic properties, presents a compelling scaffold for the development of novel materials and therapeutics. However, its practical application is often limited by its poor solubility and tendency to aggregate. Covalent functionalization overcomes these limitations, allowing for the precise tuning of its physicochemical and biological properties. This document provides an in-depth exploration of key functionalization strategies, including the Bingel-Hirsch reaction, Diels-Alder cycloaddition, and the Prato reaction. We delve into the mechanistic underpinnings of these reactions, with a particular focus on the challenges and solutions related to the regioselective functionalization of the lower-symmetry C70 cage. Detailed, field-proven protocols for these key reactions are provided, alongside comprehensive guidelines for the purification and characterization of the resulting derivatives. Finally, we highlight the diverse applications of functionalized C70 in organic photovoltaics and nanomedicine, offering insights into how tailored derivatization can unlock the full potential of this remarkable molecule.

Introduction

Overview of Fullerene C70: Structure and Unique Properties

Fullerene C70 is the second most abundant fullerene, after C60, and is composed of 70 carbon atoms arranged in a closed cage structure comprising 25 hexagons and 12 pentagons.[1]

Unlike the icosahedral symmetry of C60, C70 possesses a D5h symmetry, resulting in an ellipsoidal, rugby-ball-like shape.[2] This lower symmetry gives rise to eight distinct types of carbon-carbon bonds, making its chemistry more complex and nuanced than that of C60.[2]

The electronic structure of C70, characterized by a high electron affinity and the ability to accept multiple electrons, makes it an excellent electron acceptor, a property that is central to its application in various fields.[1][3]

Importance of Functionalization for Practical Applications

Pristine C70 suffers from poor solubility in most common solvents, which significantly hinders its processability and utility in many applications.[4] Functionalization, the process of attaching chemical groups to the fullerene cage, is crucial for overcoming this limitation.[5] By covalently modifying the surface of C70, its solubility can be dramatically improved in both aqueous and organic media.[5] Furthermore, functionalization allows for the precise tuning of its electronic, optical, and biological properties, paving the way for its use in a wide range of applications, from advanced materials to therapeutic agents.[1][6]

Challenges in C70 Functionalization: Regioselectivity

The lower symmetry of the C70 cage presents a significant challenge in its functionalization: achieving regioselectivity. With multiple non-equivalent reactive sites, the addition of functional groups can lead to a mixture of regioisomers, which are often difficult and costly to separate.[7] [8] The synthesis of isomer-pure functionalized fullerenes is highly desirable, as the specific arrangement of addends on the fullerene core can profoundly influence the properties of the final derivative.[7] Consequently, a major focus of C70 chemistry has been the development of synthetic strategies that allow for precise control over the position of functionalization.

Key Functionalization Strategies

The rich π -electron system of the C70 cage allows for a variety of chemical transformations, primarily addition reactions that convert sp^2 -hybridized carbon atoms to sp^3 -hybridized ones. The most well-established and versatile of these methods are cyclopropanation, [4+2] cycloadditions, and 1,3-dipolar cycloadditions.

Cyclopropanation: The Bingel-Hirsch Reaction

The Bingel-Hirsch reaction is a powerful and widely used method for the cyclopropanation of fullerenes.[3] It typically involves the reaction of the fullerene with a α -halocarbonyl compound or a malonate in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[3] The reaction proceeds via the nucleophilic addition of the enolate to one of the double bonds of the fullerene, followed by an intramolecular substitution to form the cyclopropane ring.

Mechanism and Regioselectivity: In the case of C70, the Bingel-Hirsch reaction preferentially occurs at the most reactive[9][9] double bonds. However, the formation of multiple regioisomers is common.[7] For bis-functionalization, where two groups are added to the fullerene, three primary constitutional isomers are typically observed, often referred to as the 12 o'clock, 2 o'clock, and 5 o'clock isomers.[7][9] Under standard conditions, the 2 o'clock isomer is often the major product.[7][9]

Controlling Regioselectivity with Supramolecular Masks: A groundbreaking approach to controlling the regioselectivity of the Bingel-Hirsch reaction on C70 involves the use of supramolecular masks.[7][8] By encapsulating the C70 molecule within a nanocapsule, specific regions of the fullerene surface can be shielded, while others remain accessible for reaction.[7][8] This strategy has been successfully employed to reverse the inherent regioselectivity of the reaction, favoring the formation of the 5 o'clock isomer, and in some cases, achieving the synthesis of a single, specific regioisomer.[7][8]

[4+2] Cycloadditions: The Diels-Alder Reaction

The Diels-Alder reaction is a classic [4+2] cycloaddition that has been effectively applied to the functionalization of C70. In this reaction, the fullerene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring adduct. This method is particularly useful for attaching a wide variety of functional groups to the C70 core.

Mechanism and Dienophiles: The Diels-Alder reaction on C70 typically occurs at the [9][9] bonds, which are the most electron-deficient and reactive sites. A range of dienes can be employed, with anthracene being a common choice.[2] The reaction can be thermally or photochemically initiated and is often reversible, allowing for the use of the Diels-Alder adducts as protecting groups to direct subsequent functionalizations.

Solvent-Free Conditions for High Regiospecificity: A significant advancement in the Diels-Alder functionalization of C70 is the use of solvent-free, or "melt," conditions.[2] By heating C70 with a diene such as anthracene in the absence of a solvent, a remarkably high yield and regiospecificity can be achieved.[2] For instance, the reaction of C70 with anthracene in the melt has been shown to produce a single regioisomer of the bis-adduct in high yield.[2] This approach offers a more environmentally friendly and efficient route to specific C70 derivatives.

1,3-Dipolar Cycloadditions: The Prato Reaction

The Prato reaction is a 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene cage, resulting in the formation of a pyrrolidine ring fused to the fullerene.[10][11] This reaction is one of the most versatile and widely used methods for fullerene functionalization, as it allows for the introduction of a wide range of functional groups and can significantly improve the solubility of the fullerene derivative.[10]

Mechanism and Reagents: The azomethine ylide is typically generated in situ from the condensation of an α -amino acid with an aldehyde or ketone.[10] For example, the reaction of sarcosine (N-methylglycine) with paraformaldehyde generates an azomethine ylide that readily reacts with a [9][9] double bond of C70 to yield an N-methylpyrrolidinofullerene.[10] The Prato reaction is known for its high efficiency and the stability of the resulting pyrrolidinofullerene adducts.[10] Recent studies have also explored the site-selectivity of Prato additions to C70, revealing the formation of both thermodynamic and kinetic products.[12]

Detailed Experimental Protocols

Protocol 1: Regioselective Bis-functionalization of C70 via Diels-Alder Reaction with Anthracene (Solvent-Free)

This protocol is adapted from the work of Duarte-Ruiz et al. and describes a high-yield, regiospecific synthesis of a C70-anthracene bis-adduct.[2]

Materials:

- Fullerene C70 (>99% purity)
- Anthracene
- Glass reaction tube
- High-vacuum line
- Heating mantle or furnace
- Silica gel for column chromatography
- Carbon disulfide (CS₂)
- Hexane

Procedure:

- In a glass reaction tube, combine C70 and two equivalents of anthracene.
- Connect the tube to a high-vacuum line and evacuate the system.
- Heat the mixture to 240 °C in the melted state for 2 hours.
- After cooling to room temperature, dissolve the crude reaction mixture in a minimal amount of CS₂.
- Prepare a silica gel column and elute with a mixture of CS₂:hexane (7:3) to purify the product.
- Collect the fractions and analyze by TLC and mass spectrometry to identify the desired bis-adduct. Unreacted C70 will elute first, followed by the product.

Expected Outcome: This solvent-free method has been reported to yield a single regioisomer of the C70-anthracene bis-adduct in approximately 68% yield.[2]

Protocol 2: Bingel-Hirsch Cyclopropanation of C70

This protocol provides a general procedure for the Bingel-Hirsch reaction on C70, which can be adapted for various bromomalonates.^[7]

Materials:

- Fullerene C70
- Diethyl bromomalonate (or other desired bromomalonate)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Toluene
- Silica gel for column chromatography
- Appropriate eluent for purification (e.g., toluene/hexane mixture)

Procedure:

- Dissolve C70 in toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add the desired bromomalonate (typically 1-2 equivalents for mono-addition) to the solution.
- Add DBU (1-2 equivalents) dropwise to the reaction mixture at room temperature.
- Stir the reaction for the desired amount of time (monitor by TLC). The reaction is often complete within a few hours.
- Once the reaction is complete, quench with a dilute acid (e.g., 0.1 M HCl) and extract with an organic solvent (e.g., toluene).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Expected Outcome: The reaction will yield a mixture of mono-, bis-, and higher adducts. The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. The bis-adducts will likely be a mixture of regioisomers.[7]

Protocol 3: Prato Functionalization of C70 with Sarcosine and Paraformaldehyde

This protocol outlines the synthesis of an N-methylpyrrolidinofullerene C70 derivative.[10]

Materials:

- Fullerene C70
- Sarcosine (N-methylglycine)
- Paraformaldehyde
- Toluene
- Reflux condenser
- Silica gel for column chromatography
- Appropriate eluent for purification

Procedure:

- In a round-bottom flask, suspend C70, sarcosine (excess), and paraformaldehyde (excess) in toluene.
- Fit the flask with a reflux condenser and heat the mixture to reflux.
- Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and filter to remove any unreacted starting materials.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel to isolate the desired N-methylpyrrolidinofullerene C70 derivative.

Expected Outcome: This reaction typically provides the corresponding pyrrolidinofullerene derivative in good yield.

Purification and Characterization of C70 Derivatives

Purification Techniques

The purification of C70 derivatives is a critical step to obtain isomerically pure samples.

- Column Chromatography: This is the most common method for purifying fullerene derivatives. Silica gel is a frequently used stationary phase, with a variety of organic solvents and their mixtures (e.g., hexane, toluene, carbon disulfide) serving as the mobile phase.[\[2\]](#)
- High-Performance Liquid Chromatography (HPLC): For more challenging separations and to obtain high-purity isomers, preparative HPLC is often employed.[\[13\]](#) Specialized columns, such as those with a Pirkle phenylglycine-based stationary phase, can be effective for separating fullerene isomers.[\[13\]](#)

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of C70 derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR is a powerful tool for characterizing the structure of C70 and its derivatives.[\[14\]](#) The ^{13}C NMR spectrum of pristine C70 exhibits five distinct signals due to its D_{5h} symmetry.[\[14\]](#) Upon functionalization, the symmetry of the molecule is lowered, leading to a more complex spectrum. The chemical shifts and splitting patterns provide valuable information about the number and position of the attached functional groups.[\[14\]](#)
- UV-Vis Spectroscopy: The electronic absorption spectrum of C70 is characterized by several distinct bands in the UV and visible regions.[\[15\]](#)[\[16\]](#) Functionalization alters the π -system of the fullerene cage, resulting in changes to the UV-Vis spectrum. These changes can be used to monitor the progress of a reaction and to characterize the resulting products.[\[15\]](#) The specific regioisomer of a bis-adduct can also influence the UV-Vis spectrum.[\[7\]](#)

- Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique to determine the molecular weight of fullerene derivatives.[15] It can confirm the successful addition of functional groups and help to identify the degree of functionalization (e.g., mono-, bis-, tris-adducts).

Applications of Functionalized C70 Derivatives

The ability to tune the properties of C70 through functionalization has led to its exploration in a variety of high-tech applications.

Organic Photovoltaics (OPVs)

Fullerene derivatives are widely used as electron acceptor materials in organic solar cells due to their high electron mobility and appropriate energy levels.[17][18][19][20] Functionalized C70 derivatives, such as[9][9]-phenyl-C71-butyric acid methyl ester (PC71BM), are particularly attractive because C70 absorbs a broader range of the solar spectrum compared to C60.[17] The design of new C70 derivatives with optimized energy levels and solubility is an active area of research aimed at improving the power conversion efficiency of OPVs.[17][18][19]

Nanomedicine and Drug Delivery

The unique structure and biological activities of functionalized fullerenes make them promising candidates for various biomedical applications.[6][21] Water-soluble C70 derivatives have been investigated for their antioxidant properties, acting as radical scavengers.[21][22] They have also been explored as photosensitizers in photodynamic therapy, where they can generate reactive oxygen species upon light irradiation to kill cancer cells.[22] Furthermore, the fullerene cage can be functionalized with targeting ligands and loaded with drugs, making them potential platforms for targeted drug delivery.[6]

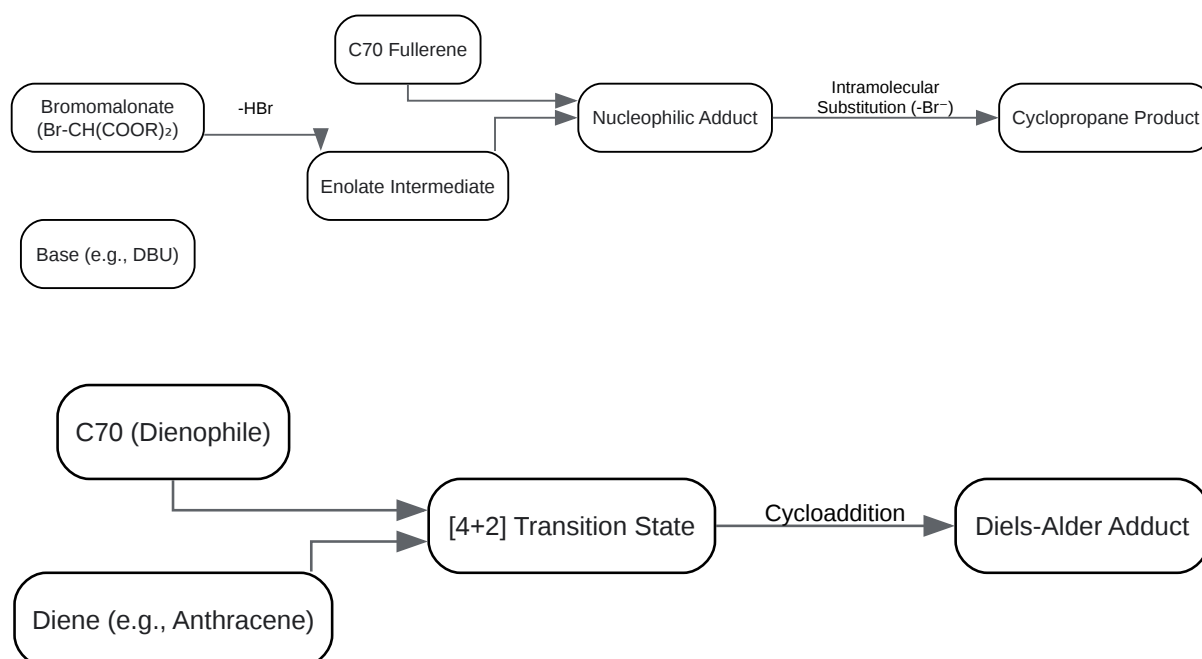
Advanced Materials

The incorporation of functionalized C70 derivatives into polymers and other materials can lead to novel composites with enhanced properties.[4] For example, their high electron affinity can be exploited in the development of new electronic materials.[1] The ability to introduce specific functional groups also allows for their use as building blocks in the construction of complex supramolecular architectures.

Conclusion

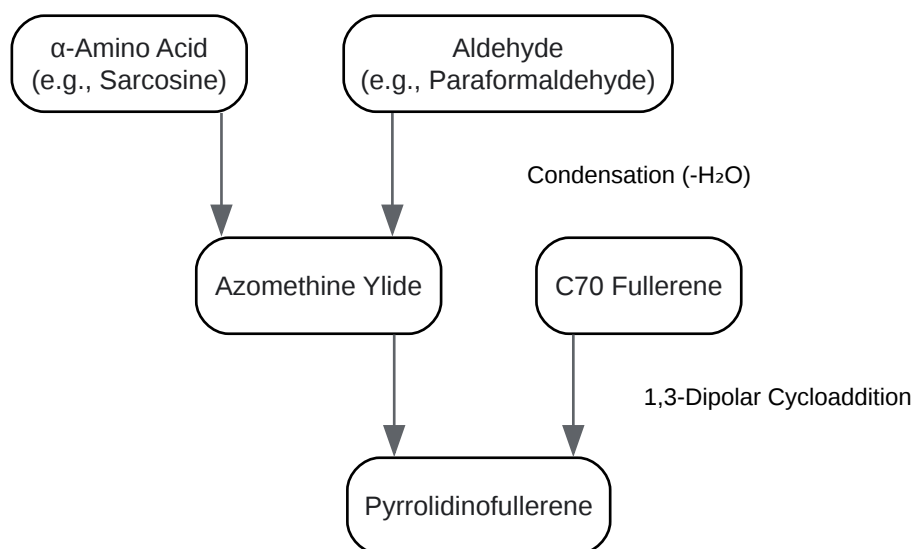
The functionalization of fullerene C70 is a vibrant and rapidly evolving field of research. While challenges related to regioselectivity remain, innovative strategies such as the use of supramolecular masks and solvent-free reaction conditions are providing pathways to isomerically pure C70 derivatives. The continued development of novel synthetic methods, coupled with a deeper understanding of the structure-property relationships of these unique molecules, will undoubtedly lead to their increased application in a diverse range of scientific and technological domains, from renewable energy to medicine. This guide provides a solid foundation for researchers to explore the rich and rewarding chemistry of this fascinating carbon allotrope.

Visualizations



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Caption: The [4+2] cycloaddition mechanism of the Diels-Alder reaction.



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Sources

- 1. jnanoscitec.com [jnanoscitec.com]
- 2. utep.edu [utep.edu]
- 3. Nucleophilic cyclopropanation of [60]fullerene by the addition–elimination mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Regioswitchable Bingel Bis-Functionalization of Fullerene C70 via Supramolecular Masks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prato reaction - wikidoc [wikidoc.org]

- [11. Prato Reaction | Chem-Station Int. Ed. \[en.chem-station.com\]](#)
- [12. Site-Selectivity of Prato Additions to C70: Experimental and Theoretical Studies of a New Thermodynamic Product at the dd-\[5,6\]-Junction - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. US5711927A - Method for the purification and separation of fullerenes - Google Patents \[patents.google.com\]](#)
- [14. Fullerene C70 characterization by ¹³C NMR and the importance of the solvent and dynamics in spectral simulations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. scispace.com \[scispace.com\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Optoelectronic Properties of C60 and C70 Fullerene Derivatives: Designing and Evaluating Novel Candidates for Efficient P3HT Polymer Solar Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Optoelectronic Properties of C60 and C70 Fullerene Derivatives: Designing and Evaluating Novel Candidates for Efficient P3HT Polymer Solar Cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Optoelectronic Properties of C60 and C70 Fullerene Derivatives: Designing and Evaluating Novel Candidates for Efficient P3HT Polymer Solar Cells \(Journal Article\) | OSTI.GOV \[osti.gov\]](#)
- [20. EP2982645A1 - Fullerene derivatives and their applications in organic photovoltaics - Google Patents \[patents.google.com\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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